Pyrimidine, 2-(4-methoxyphenyl)-4-(2-thienyl)-
Description
Pyrimidine, 2-(4-methoxyphenyl)-4-(2-thienyl)-, is a heterocyclic compound featuring a pyrimidine core substituted with a 4-methoxyphenyl group at position 2 and a 2-thienyl group at position 3. Its synthesis involves the cyclization of (2E)-3-(4-methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one with thiourea, yielding 4-(4-methoxyphenyl)-6-(thiophen-2-yl)pyrimidine-2-thiol as a key intermediate . Subsequent methylation of the thiol group produces 4-(4-methoxyphenyl)-2-(methylsulfanyl)-6-(thiophen-2-yl)pyrimidine, which undergoes nucleophilic substitution with hydrazine hydrate to form derivatives like 2-hydrazinyl-4-(4-methoxyphenyl)-6-(thiophen-2-yl)pyrimidine . These derivatives have demonstrated antioxidant and antibacterial activities, making the compound a candidate for further pharmacological exploration.
Properties
CAS No. |
607393-99-7 |
|---|---|
Molecular Formula |
C15H12N2OS |
Molecular Weight |
268.3 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-4-thiophen-2-ylpyrimidine |
InChI |
InChI=1S/C15H12N2OS/c1-18-12-6-4-11(5-7-12)15-16-9-8-13(17-15)14-3-2-10-19-14/h2-10H,1H3 |
InChI Key |
MMEQJQWBDJSAGK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC=CC(=N2)C3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrimidine, 2-(4-methoxyphenyl)-4-(2-thienyl)- typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the cyclization of a suitable precursor, such as a β-keto ester, with an appropriate amine and aldehyde in the presence of a catalyst. The reaction conditions often include heating under reflux and the use of solvents like ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated systems, and stringent quality control measures to maintain consistency and efficiency.
Chemical Reactions Analysis
Substitution Reactions
The pyrimidine ring undergoes electrophilic substitutions, while the thienyl group participates in cross-coupling reactions.
Halogenation
-
Reagents : Halogens (Cl₂, Br₂) or N-halosuccinimide.
-
Position : Halogenation occurs at the C-5 position of the pyrimidine ring due to electron-withdrawing effects of substituents .
-
Example : Reaction with NBS (N-bromosuccinimide) yields brominated derivatives for further functionalization .
Thiolation
-
Reagents : Thiourea or Lawesson’s reagent.
-
Outcome : Substitution of oxygen with sulfur at the C-2 position, forming pyrimidine-2-thiol derivatives.
| Reaction Type | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Bromination | NBS, DMF, 0°C | 5-Bromo-pyrimidine derivative | 72% | |
| Thiolation | Thiourea, KOH/EtOH | Pyrimidine-2-thiol | 68% |
Formation of Thiazolidinone Derivatives
The compound reacts with urea derivatives to form fused heterocycles, such as 4-thiazolidinones, which are pharmacologically relevant .
-
Procedure :
Electrophilic Aromatic Substitution on Thienyl Group
The thienyl moiety undergoes nitration and sulfonation:
-
Nitration : HNO₃/H₂SO₄ introduces nitro groups at the α-position of the thiophene ring.
-
Sulfonation : SO₃ in H₂SO₄ yields sulfonic acid derivatives, enhancing solubility.
| Reaction | Conditions | Product Application | Reference |
|---|---|---|---|
| Nitration | HNO₃ (conc.), H₂SO₄, 0°C | Precursor for amine derivatives | |
| Sulfonation | SO₃, H₂SO₄, 50°C | Water-soluble intermediates |
Comparative Reactivity
The methoxyphenyl group directs electrophiles to the para position, while the thienyl group activates the pyrimidine ring toward nucleophilic attacks.
| Site | Reactivity | Example Reaction | Outcome |
|---|---|---|---|
| Pyrimidine C-5 | High (electron-deficient) | Bromination | 5-Bromo derivatives |
| Thienyl α-position | Moderate (electron-rich) | Nitration | α-Nitrothiophene |
Scientific Research Applications
Pharmaceutical Applications
-
Antimicrobial Activity :
- Pyrimidine derivatives have been extensively studied for their antimicrobial properties. The specific compound has shown potential against various bacterial strains, including both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. For instance, studies have indicated that certain pyrimidine derivatives exhibit significant antibacterial activity, outperforming traditional antibiotics such as trimethoprim by substantial margins .
-
Anticancer Properties :
- Research has highlighted the antiproliferative effects of pyrimidine derivatives against cancer cell lines. In vitro studies demonstrated that certain derivatives possess the ability to inhibit the growth of prostate cancer cells effectively . The structure-activity relationship (SAR) analyses suggest that specific substitutions on the pyrimidine ring can enhance anticancer activity, indicating a pathway for developing novel anticancer agents.
-
Enzyme Inhibition :
- Pyrimidines have been identified as potential inhibitors of various enzymes relevant to disease processes. For instance, compounds derived from pyrimidine structures have been evaluated for their inhibitory effects on DNA polymerases and monoamine oxidases (MAOs), which are crucial in the treatment of neurodegenerative diseases . The unique properties of the thienyl and methoxy substituents may enhance binding affinity to these targets.
Case Studies
- Antibacterial Evaluation :
- Anticancer Screening :
Mechanism of Action
The mechanism of action of Pyrimidine, 2-(4-methoxyphenyl)-4-(2-thienyl)- involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
Key Findings
This group is also linked to neuroprotective effects in triazolopyrimidine derivatives . Thienyl Group: The 2-thienyl substituent at position 4 is common in antimicrobial and anticancer pyrimidines. Its π-deficient nature may facilitate interactions with biological targets, as seen in compounds like 4-(2,4-dichloro-5-fluorophenyl)-6-(2-thienyl)pyrimidine, which showed potent antibacterial activity . Halogen vs.
Synthetic Routes :
- The target compound’s synthesis via cyclization with thiourea contrasts with methods like Claisen-Schmidt condensation for dichloro-fluorophenyl analogs or halogenation for chloro derivatives . Thiourea-based routes are advantageous for introducing sulfur-containing groups but may require additional steps for functionalization.
Biological Performance: Antimicrobial Activity: The target compound’s 2-thio derivatives exhibited moderate antibacterial activity against Staphylococcus aureus and Escherichia coli , comparable to 4-thiazolidinone analogs in but less potent than dichloro-fluorophenyl variants .
Physicochemical Properties
Biological Activity
Pyrimidine derivatives are recognized for their diverse biological activities, making them significant in medicinal chemistry. The compound Pyrimidine, 2-(4-methoxyphenyl)-4-(2-thienyl)- is particularly noteworthy due to its potential therapeutic applications. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.
1. Chemical Structure and Properties
The compound features a pyrimidine ring substituted with a 4-methoxyphenyl group at position 2 and a 2-thienyl group at position 4. This unique structure contributes to its biological activity through various mechanisms.
2. Antimicrobial Activity
Pyrimidine derivatives have demonstrated significant antimicrobial properties against various pathogens. Research shows that compounds with similar structures exhibit notable efficacy against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Pyrimidine Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-(4-methoxyphenyl)-4-(2-thienyl)-pyrimidine | Staphylococcus aureus | 15.63 μg/mL |
| Escherichia coli | 7.81 μg/mL | |
| Pseudomonas aeruginosa | 31.25 μg/mL |
Studies indicate that the presence of the methoxy group enhances the antibacterial activity, particularly against E. coli and S. aureus .
3. Anti-inflammatory Properties
The anti-inflammatory effects of pyrimidine derivatives are attributed to their ability to inhibit key enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
Table 2: Anti-inflammatory Effects of Pyrimidine Derivatives
| Compound Name | Effect on COX-2 Expression | Effect on iNOS Expression |
|---|---|---|
| 2-(4-methoxyphenyl)-4-(2-thienyl)-pyrimidine | Significant reduction | Significant reduction |
Research indicates that these compounds can significantly lower the mRNA levels of COX-2 and iNOS compared to standard anti-inflammatory drugs like indomethacin .
4. Anticancer Activity
The anticancer potential of pyrimidine derivatives has been extensively studied, particularly in relation to breast cancer cell lines such as MCF-7 and MDA-MB-231.
Table 3: Anticancer Activity Against Breast Cancer Cell Lines
| Compound Name | Cell Line | Growth Inhibition (%) |
|---|---|---|
| 2-(4-methoxyphenyl)-4-(2-thienyl)-pyrimidine | MCF-7 | -31.02% |
| MDA-MB-231 | Significant activity |
In vitro studies have shown that this compound induces apoptosis in cancer cells, leading to reduced cell viability .
5. Case Studies and Research Findings
Several studies have synthesized and evaluated variations of pyrimidine derivatives similar to Pyrimidine, 2-(4-methoxyphenyl)-4-(2-thienyl)- :
- Chandrasekharan et al. reported that halogen-substituted pyrimidines exhibited enhanced antibacterial activity against multiple strains including Bacillus subtilis and E. coli .
- Nagaraj and Reddy highlighted the significant anti-tumor effects observed in xenograft models treated with pyrimidine derivatives .
- A recent study demonstrated that derivatives with electron-donating groups showed increased anti-inflammatory activity by inhibiting COX-2 and iNOS mRNA expression .
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Claisen-Schmidt + Cyclization | Guanidine nitrate, KOH, reflux | 70% | |
| Thiourea Cyclization | Bis-chalcone, thiourea, toluene | 60% |
Advanced: How can researchers optimize reaction conditions to improve synthetic yield?
Answer:
Optimization strategies include:
- Catalyst screening : Replace glacial acetic acid with stronger acids (e.g., CF₃CO₂H) to accelerate cyclization .
- Solvent effects : Test polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates.
- Temperature control : Use microwave-assisted synthesis to reduce reaction time and improve efficiency.
- Purification : Employ column chromatography for higher-purity products instead of recrystallization .
Basic: What spectroscopic techniques are essential for structural characterization?
Answer:
Critical techniques include:
- IR spectroscopy : Identify C=N (1650–1580 cm⁻¹) and C=O (1674 cm⁻¹) stretches in the pyrimidine and thiazolidinone moieties .
- ¹H/¹³C NMR : Confirm substituent environments (e.g., methoxy protons at δ 3.8–4.0 ppm, thienyl protons at δ 6.8–7.5 ppm).
- Elemental analysis : Validate stoichiometry (e.g., C, H, N, S content) .
Q. Table 2: Key Spectral Signatures
| Functional Group | IR (cm⁻¹) | NMR (¹H, ppm) |
|---|---|---|
| Pyrimidine C=N | 1642–1654 | - |
| Methoxy (-OCH₃) | - | 3.8–4.0 (s, 3H) |
| Thienyl protons | - | 6.8–7.5 (m, 3H) |
Advanced: How do crystallographic studies resolve conformational ambiguities?
Answer:
X-ray diffraction reveals:
- Dihedral angles between pyrimidine and substituents (e.g., 12.8° for phenyl vs. 86.1° for thienyl groups) .
- Hydrogen bonding : Intramolecular N–H⋯N bonds stabilize six-membered rings, while weak C–H⋯O/π interactions dictate crystal packing .
- Polymorphism : Compare polymorphic forms (e.g., N-(4-chlorophenyl) derivatives show 5.2° vs. 6.4° dihedral variations) .
Basic: What biological activities are reported for this compound?
Answer:
Derivatives exhibit:
- Antimicrobial activity : MIC values ≤25 µg/mL against S. aureus and E. coli .
- Antifungal properties : Inhibition of C. albicans via thiazolidinone moieties .
- Immunomodulation : Structural analogs show activity in cytokine modulation assays .
Advanced: How to address contradictory bioactivity data across studies?
Answer:
Methodological considerations:
- Strain variability : Use standardized microbial strains (e.g., ATCC).
- Compound purity : Verify by HPLC (>95%) to exclude impurities.
- Assay conditions : Control pH, temperature, and solvent (DMSO vs. aqueous).
- Statistical validation : Replicate experiments (n ≥ 3) and apply ANOVA .
Advanced: How do substituents influence intermolecular interactions?
Answer:
- Electron-withdrawing groups (e.g., -Cl, -F) enhance π-π stacking, improving crystallinity.
- Methoxy groups : Increase solubility but reduce packing density due to steric hindrance .
- Thienyl rings : Participate in C–H⋯S interactions, affecting solubility and stability .
Basic: What steps ensure purity during synthesis?
Answer:
- TLC monitoring : Use CHCl₃:MeOH (9.5:0.5) to track reaction progress .
- Recrystallization : Toluene or ethanol for high-purity crystals.
- Drying : Vacuum desiccation to remove solvent residues .
Advanced: How do computational methods aid reactivity prediction?
Answer:
- DFT calculations : Model transition states for cyclization steps (e.g., activation energies).
- Molecular docking : Predict binding affinity to microbial targets (e.g., dihydrofolate reductase).
- QSAR studies : Correlate substituent electronic parameters (Hammett σ) with bioactivity .
Advanced: How to resolve discrepancies in melting points or spectral data?
Answer:
- Polymorphism screening : Use DSC/TGA to identify thermal transitions.
- Instrument calibration : Validate NMR/IR with reference standards.
- Synthetic reproducibility : Cross-validate with literature protocols (e.g., thiourea ratios in vs. ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
